2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

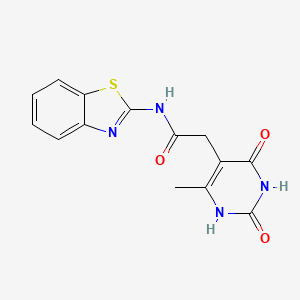

The compound “2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine” belongs to several classes of organic compounds, including piperazines, thiophenes, and thiadiazines. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Thiophenes are aromatic compounds that contain a five-membered ring made up of four carbon atoms and one sulfur atom. Thiadiazines are heterocyclic compounds containing a ring of four carbon atoms, two nitrogen atoms, and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine, thiophene, and thiadiazine rings. The electron-donating nitrogen atoms in the piperazine ring and the electron-withdrawing sulfur atom in the thiophene and thiadiazine rings could have significant effects on the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the piperazine, thiophene, and thiadiazine rings. For example, the compound might exhibit basicity due to the presence of the nitrogen atoms in the piperazine ring .科学研究应用

Treatment of Hyperphosphatemia in End-Stage Renal Disease (ESRD) Patients on Dialysis

ZERENEX ZXG007313 has been used in the treatment of hyperphosphatemia in patients with end-stage renal disease (ESRD) on dialysis . In a Phase 3 study, ZERENEX demonstrated a highly statistically significant change in serum phosphorus versus placebo over the four-week Placebo Control Period .

Increasing Iron Stores

ZERENEX has shown to significantly increase iron stores as measured by serum ferritin and transferrin saturation (TSAT) . This is beneficial as it reduces the need for intravenous (IV) iron and erythropoiesis-stimulating agents (ESAs), while maintaining hemoglobin levels .

Reducing the Use of Intravenous (IV) Iron and Erythropoiesis-Stimulating Agents (ESAs)

ZERENEX has demonstrated significant reductions in the use of IV iron and ESAs . This is particularly beneficial for patients on dialysis, as it reduces the complications and costs associated with these treatments .

Management of Serum Phosphorus and Iron Deficiency in Anemic Patients with Stage 3 to 5 Non-Dialysis Dependent Chronic Kidney Disease (NDD-CKD)

A Phase 2 study of ZERENEX has been initiated for managing serum phosphorus and iron deficiency in anemic patients with Stage 3 to 5 non-dialysis dependent Chronic Kidney Disease (NDD-CKD) .

作用机制

Target of Action

ZERENEX ZXG007313, also known as 2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine, primarily targets serum phosphorus . Serum phosphorus plays a crucial role in various biological functions, including energy metabolism and the formation of bones and teeth .

Mode of Action

ZERENEX ZXG007313 is an oral ferric iron-based phosphate binder . It interacts with serum phosphorus and forms non-absorbable complexes . This interaction reduces the concentration of serum phosphorus .

Biochemical Pathways

The primary biochemical pathway affected by ZERENEX ZXG007313 is the phosphorus homeostasis . By binding to serum phosphorus, it prevents the absorption of phosphorus in the gastrointestinal tract, thereby reducing the overall serum phosphorus levels .

Result of Action

The action of ZERENEX ZXG007313 results in a significant reduction in serum phosphorus levels . Additionally, it has been observed to increase iron stores, as measured by serum ferritin and transferrin saturation (TSAT), and reduce the use of intravenous (IV) iron and erythropoietin-stimulating agents (ESAs) . This leads to the maintenance of hemoglobin levels .

未来方向

属性

IUPAC Name |

2-piperazin-1-yl-5-thiophen-2-yl-6H-1,3,4-thiadiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S2/c1-2-10(16-7-1)9-8-17-11(14-13-9)15-5-3-12-4-6-15/h1-2,7,12H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLNCRLENBECIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6423533.png)

![2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6423537.png)

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6423546.png)

![methyl 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6423551.png)

![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(pyridin-2-yl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6423554.png)

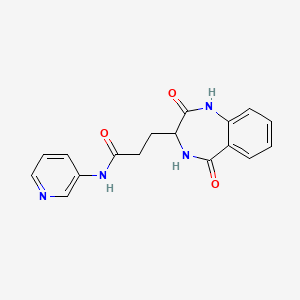

![3-[3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6423573.png)

![N-[(furan-2-yl)methyl]-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B6423577.png)

![1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6423579.png)

![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6423580.png)